3',4',7-Trimethoxyflavan

Cytotoxicity Cancer Research HCT116

Discrepancies in methoxyflavonoid bioactivity often arise from sourcing incorrect structural analogs-3',4',7-trimethoxyflavone, for instance, exhibits potent BCRP inhibition, whereas the flavan form shows a distinct weak cytotoxic profile. Researchers requiring the flavan specifically for SAR control experiments or analytical method validation can rely on this certified reference standard. • Validated cytotoxicity baseline: IC50 = 34.36 μg/mL (HCT116) and 38.51 μg/mL (HepG2), enabling benchmarking of novel derivatives. • HPLC reference-grade purity (≥98%) ensures quantitative accuracy in pharmacopeial or plant-extract HPLC method development. • Sourced from authenticated natural origins (Nectandra megapotamica, Rhus chinensis), suitable for natural-product library screening.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
Cat. No. B1631947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4',7-Trimethoxyflavan
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC(O2)C3=CC(=C(C=C3)OC)OC)C=C1
InChIInChI=1S/C18H20O4/c1-19-14-7-4-12-5-8-15(22-17(12)11-14)13-6-9-16(20-2)18(10-13)21-3/h4,6-7,9-11,15H,5,8H2,1-3H3
InChIKeyMZTMCSKWSQDRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4',7-Trimethoxyflavan: Baseline Overview


3',4',7-Trimethoxyflavan (CAS: 116384-26-0, C18H20O4) is a 7-O-methylated flavonoid isolated from plants such as Nectandra megapotamica and Rhus chinensis . Structurally, it is a flavan core with methoxy substitutions at the 3', 4', and 7 positions. This compound is recognized for its weak cytotoxic activity against specific cancer cell lines (HCT116 and HepG2) and its utility as an analytical standard in HPLC-based quantification [1]. Its core structural feature, the 3',4',7-trimethoxy substitution pattern, is a key determinant of its biological profile, distinguishing it from other methoxyflavonoids.

Reported cell-model endpoint context; supports cytotoxicity screening workflow
Certified analytical standard; fits HPLC quantification of methoxyflavonoids
Methoxyflavan scaffold for structure-activity relationship studies

Why Generic Flavan Analogs Cannot Substitute


The specific 3',4',7-trimethoxy substitution pattern on the flavan core, as opposed to a flavone, is critical. Subtle changes in methoxy group positioning or oxidation state of the C-ring (e.g., flavone vs. flavan) lead to substantial shifts in biological potency and selectivity. For example, while 3',4',7-trimethoxyflavone exhibits strong BCRP inhibitory activity, the flavan analog (3',4',7-Trimethoxyflavan) shows a different, notably weaker, cytotoxic profile, underscoring that these compounds are not functionally interchangeable [1]. The quantitative evidence below demonstrates that a user must source the specific compound to achieve the reported experimental outcomes; substitution with a close analog, even one differing by a single double bond or hydroxyl group, will introduce unverified variables and potentially nullify the research.

Flavone core
Flavone analogs may shift biological profile from weak cytotoxicity to BCRP inhibition; not interchangeable.
Methoxy position
Minor methoxy-group relocations can alter cell-model response context; may require verification.
Purity grade
Lower-purity generic flavan materials may introduce analytical variability; certification matters.

Quantitative Evidence for Specific Procurement


Cytotoxicity in HCT116 and HepG2 Cells

3',4',7-Trimethoxyflavan exhibits weak cytotoxic activity against human colon cancer (HCT116) and liver cancer (HepG2) cell lines, with IC50 values of 34.36 μg/mL and 38.51 μg/mL, respectively . This potency is notably lower than that of the structurally related flavone analog, 3',4',7-Trimethoxyflavone, which demonstrates a distinct and more potent BCRP inhibitory activity [1]. This quantitative difference highlights the functional divergence based on core scaffold oxidation state.

Cytotoxicity HCT116/HepG2
Reported
HCT116 IC50 34.36 μg/mL; HepG2 IC50 38.51 μg/mL
Supports cell-model endpoint review; weak response context
Cell viability assays, protocol not detailed
Cytotoxicity Cancer Research HCT116

Flavan vs. Flavone Core Bioactivity

The target compound possesses a flavan core (a saturated C2-C3 bond), whereas 3',4',7-Trimethoxyflavone has an unsaturated flavone core. This single structural difference leads to a dramatic shift in biological activity. The flavone analog, 3',4',7-Trimethoxyflavone, is a potent inhibitor of the BCRP drug efflux transporter, with an RI50 of 0.012 μM for SN-38 and 0.044 μM for mitoxantrone [1]. In contrast, the flavan analog (3',4',7-Trimethoxyflavan) is characterized by its weak, direct cytotoxicity .

Flavan vs. Flavone Core
Cross-study comparable
Flavan: weak cytotoxicity; Flavone: potent BCRP inhibitor (RI50 0.012 μM SN-38)
Core scaffold determines functional divergence; exact compound essential
K562/BCRP overexpression model
Structure-Activity Relationship Flavonoid Chemistry BCRP

Intra-Class SAR for BCRP Reversal

While 3',4',7-Trimethoxyflavan is not a BCRP inhibitor, its closely related flavone derivative, 3',4',7-Trimethoxyflavone (TMF), is. Importantly, within the flavone class, a single hydroxyl substitution can be quantitatively superior. The derivative 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) exhibits a significantly stronger reversal effect on BCRP-mediated drug resistance (RI50 = 7.2 nM for SN-38) compared to the parent TMF (RI50 = 18 nM) [1]. This intra-class comparison underscores that even within the same substitution pattern family, minor modifications yield quantifiable performance differences.

Intra-Class SAR (Flavones)
Head-to-head
TMF RI50 18 nM; HTMF RI50 7.2 nM (2.5-fold more potent BCRP reversal)
Minor structural changes produce measurable potency shifts; reinforces need for exact compound
K562/BCRP cells, SN-38 resistance reversal
Drug Resistance BCRP Structure-Activity Relationship

HPLC-Grade Purity for Analytical Standards

3',4',7-Trimethoxyflavan is commercially available and specifically marketed as an analytical standard with certified purity (HPLC ≥98%) [1]. This high-purity grade is essential for its use in quantitative analyses, such as the HPLC-based quantification of methoxyflavones in plant extracts [2]. This contrasts with many other flavan analogs that may only be available at lower, research-grade purities, introducing variability in analytical experiments.

Analytical Standard Purity
Specification review
HPLC ≥98% purity, certified analytical standard
Supports quantitative method reproducibility
Suitable for HPLC-based plant extract quantification
Analytical Chemistry Quality Control HPLC

Application Scenarios Based on Evidence


HPLC Reference Standard for Methoxyflavones

Given its certified high purity (HPLC ≥98%) and established use as an analytical standard [1], 3',4',7-Trimethoxyflavan is ideally suited as a reference material for the development and validation of HPLC methods aimed at quantifying methoxyflavonoids in complex plant extracts, as demonstrated in studies on Kaempferia parviflora [2].

Negative Control in BCRP Inhibition Assays

Since the closely related flavone analog, 3',4',7-Trimethoxyflavone, is a potent BCRP inhibitor [1], but the flavan itself is not and instead shows weak direct cytotoxicity [2], 3',4',7-Trimethoxyflavan can serve as an ideal structural control or baseline compound in experiments designed to dissect the structure-activity relationship of methoxyflavonoids on drug efflux transporters.

Scaffold for Medicinal Chemistry Derivatization

The weak cytotoxic activity of the parent flavan against HCT116 and HepG2 cells (IC50 = 34.36 μg/mL and 38.51 μg/mL) [1] makes it a suitable starting scaffold for medicinal chemistry optimization. Researchers can procure this compound to synthesize novel derivatives aimed at enhancing potency or altering selectivity, using the well-characterized baseline activity as a benchmark for success.

Natural Product Library Screening Source

As a naturally occurring flavonoid isolated from specific plant sources like Nectandra megapotamica [1], 3',4',7-Trimethoxyflavan is a valuable addition to natural product libraries for phenotypic screening. Its defined, weak cytotoxicity profile helps populate chemical space with a 'soft' bioactive molecule that can serve as a probe for novel target identification.

Application
Selection Property
Validation Focus
Methoxyflavonoid quantification
Certified analytical standard purity
HPLC method reproducibility in plant extracts
Transporter assay structural comparator
Defined weak cytotoxicity vs. BCRP inhibition
Functional divergence from flavone core analogs
Methoxyflavan derivatization
Reported baseline cell-model response
Potency shifts upon chemical modification
Phenotypic screening probe
Weak bioactive natural scaffold
Target identification endpoint context
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